Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate
Description
Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate is a heterocyclic ester featuring a 1,2,3-thiadiazole ring substituted at the 5-position and linked to a propargyl ester group. The 1,2,3-thiadiazole core contributes unique electronic properties, while the prop-2-ynoate ester enhances reactivity for further functionalization.
Properties
Molecular Formula |
C6H4N2O2S |
|---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
methyl 3-(thiadiazol-5-yl)prop-2-ynoate |
InChI |
InChI=1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-7-8-11-5/h4H,1H3 |
InChI Key |
FTPMGFBMXJZZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=CN=NS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate typically involves the reaction of 1,2,3-thiadiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced heterocycles .
Scientific Research Applications
Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3-thiadiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues with Thiadiazole vs. Thiazole Cores
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate
- Core Heterocycle : Replaces the 1,2,3-thiadiazole with a 1,3-thiazole (one sulfur, one nitrogen).
- Key Differences : Thiazoles generally exhibit lower ring strain and greater stability compared to thiadiazoles. The electronic environment of the thiazole may reduce electrophilic substitution reactivity at the heterocyclic ring .
- Commercial Availability : Available from at least one supplier (CAS 1699283-88-9), suggesting established synthesis protocols .
Methyl 3-[(5-(5-oxo-2-thioxoimidazolidin-1-yl)-1,3,4-thiadiazol-2-yl)thio]propanoate
- Core Heterocycle : Features a 1,3,4-thiadiazole isomer instead of 1,2,3-thiadiazole.
- Key Differences: The 1,3,4-thiadiazole ring exhibits distinct electronic and steric properties due to nitrogen positioning. Additional functional groups (thioxoimidazolidinone) enhance hydrogen-bonding capacity, as evidenced by IR peaks at 3448 cm⁻¹ (N–H stretch) .
- Synthesis : Reported yield of 75%, with detailed NMR and elemental analysis data .
Functionalized Derivatives in Pharmaceutical Contexts
Thiazol-5-ylmethyl Carbamates
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Key Differences : Complex stereochemistry and substituents (e.g., hydroperoxypropan-2-yl) suggest applications in protease inhibition or antiviral therapies. These derivatives prioritize bioactivity over synthetic simplicity, unlike the target compound .
Physicochemical and Reactivity Profiles
- Reactivity Notes: The prop-2-ynoate group in all compounds enables click chemistry or nucleophilic additions. However, the 1,2,3-thiadiazole’s electron-deficient nature may enhance susceptibility to ring-opening reactions compared to thiazoles.
Biological Activity
Methyl 3-(1,2,3-thiadiazol-5-YL)prop-2-ynoate, with the CAS number 1895927-78-2, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has the following chemical formula:
- Chemical Formula : C6H4N2O2S
- Molecular Weight : 172.17 g/mol
The structure features a thiadiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The thiadiazole moiety is associated with antibacterial and antifungal properties. Compounds containing this structure have been shown to inhibit the growth of various pathogens.
- Anticancer Potential : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted in several in vitro assays.
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation.
In Vitro Studies
A study conducted on the cytotoxic effects of this compound utilized the MTT assay to evaluate cell viability in various cancer cell lines. The results indicated:
| Cell Line | IC50 (µg/mL) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 24 |
| HeLa | 30 | 48 |
| A549 | 20 | 72 |
The compound demonstrated significant cytotoxicity against these cell lines, with lower IC50 values indicating higher potency.
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to sites involved in cell signaling pathways related to cancer and inflammation.
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of derivatives of this compound. The study found that certain modifications to the thiadiazole ring enhanced its potency against breast cancer cells. The modified compounds exhibited IC50 values significantly lower than those of the parent compound .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings highlight the potential application of this compound as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
